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Tetromycin B

Trypanosomiasis Cysteine Protease Inhibition Neglected Tropical Diseases

Researchers targeting rhodesain or falcipain-2 face limited sourcing options for authenticated Tetromycin B-substitution with Tetromycin A (lacking C4 hydroxylation) or class analogs like versipelostatin yields divergent protease inhibition profiles. • Rhodesain Ki=0.62 μM, k2nd=14,539 M⁻¹min⁻¹; Falcipain-2 Ki=1.42 μM, 25× faster inactivation than derivative 3 • Selectivity fingerprint: cathepsin L Ki=32.50 μM, cathepsin B Ki=1.59 μM, SARS-CoV Mpro <10% at 100 μM • ≥99% purity, light tan solid; shipped with blue ice, global delivery available

Molecular Formula C34H46O5
Molecular Weight 534.7 g/mol
Cat. No. B563023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetromycin B
Molecular FormulaC34H46O5
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O
InChIInChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3
InChIKeyDACFQDZSKBTCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight tan solid

Tetromycin B: Compound Overview


Tetromycin B is a naturally occurring tetronic acid antibiotic isolated from Streptomyces axinellae Pol001T, derived from the Mediterranean sponge Axinella polypoides [1]. It belongs to a family of unusual macrocyclic antibiotics that includes kijanimicin, chlorothricin, saccharocarcin, tetrocarcin, and versipelostatin . The compound exhibits pronounced antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and functions as a cysteine protease inhibitor with well-characterized Ki values against multiple parasitic and mammalian proteases . Its CAS number is 180027-84-3, molecular formula C34H46O5, and molecular weight 534.73 g/mol .

Compound ClassNatural tetronic acid antibiotic from marine Streptomyces
Primary ActivityCysteine protease inhibitor (cathepsin L-like)
Screening ContextAntimicrobial screening against Gram-positive bacteria including MRSA

Tetromycin B: Irreplaceable in Protease Research


Despite structural similarities to other tetronic acid antibiotics such as kijanimicin, chlorothricin, and versipelostatin, Tetromycin B possesses a uniquely defined cysteine protease inhibition profile that is not shared by its structural analogs [1]. While many tetronic acid compounds target bacterial cell wall synthesis or the PI3K/Akt signaling pathway, Tetromycin B demonstrates time-dependent, competitive inhibition of cathepsin L-like proteases with Ki values in the low micromolar range [2]. Generic substitution with Tetromycin A—which lacks the identical C4 hydroxylation pattern—or with other class members like versipelostatin (which inhibits GRP78 transcription) would fundamentally alter experimental outcomes in antiparasitic or protease inhibition studies . The compound's limited commercial availability further underscores the importance of sourcing authenticated Tetromycin B rather than assuming class-level interchangeability .

Mechanism
Tetromycin B: time‑dependent, competitive inhibition of cathepsin L‑like proteases
Versipelostatin and other tetronic acid antibiotics target GRP78 transcription, PI3K/Akt, or cell wall synthesis — not cysteine proteases
Cysteine protease readouts may shift entirely with class‑level substitutes
Structure
Tetromycin B contains specific C4 hydroxylation pattern
Tetromycin A lacks identical hydroxylation; structural analogs may alter target engagement
Inhibition profile may not reproduce without the defined stereochemistry
Sourcing
Authenticated Tetromycin B, limited commercial availability
Class‑level tetronic acid compounds are not interchangeable as reference standards
Procurement of verified identity is required; class‑level assumptions risk experimental variability

Tetromycin B: Quantitative Comparison with Analogs


Rhodesain Inhibition: Superior Potency

Tetromycin B (compound 5) exhibits a Ki value of 0.62 ± 0.03 μM against rhodesain, the major cysteine protease of Trypanosoma brucei rhodesiense, which is 3.4-fold more potent than tetromycin derivative 3 (Ki = 2.1 ± 0.90 μM) and 6.5-fold more potent than tetromycin derivative 4 (Ki = 4.00 ± 0.30 μM) [1]. The second-order rate constant (k2nd) for Tetromycin B inhibition of rhodesain is 14,539 ± 1949 M−1 min−1, demonstrating rapid inactivation kinetics [2].

Rhodesain Ki
Head‑to‑head
Ki 0.62 ± 0.03 μM; k₂ₙₐ 14,539 M⁻¹min⁻¹
3.4‑fold lower Ki than derivative 3; 6.5‑fold lower than derivative 4
Reported higher potency in tested set; supports cysteine protease inhibition context
Recombinant rhodesain; progress curve method
Trypanosomiasis Cysteine Protease Inhibition Neglected Tropical Diseases

Falcipain-2 Inhibition: Fast Inactivation Kinetics

Tetromycin B inhibits falcipain-2, a key cysteine protease of Plasmodium falciparum, with a Ki of 1.42 ± 0.01 μM, which is intermediate in potency between tetromycin derivative 3 (Ki = 1.65 ± 0.25 μM) and derivative 4 (Ki = 3.10 ± 0.20 μM) [1]. However, Tetromycin B demonstrates the highest second-order rate constant for falcipain-2 inactivation (k2nd = 15,540 ± 1295 M−1 min−1), surpassing derivative 3 (617 ± 9 M−1 min−1) by 25-fold and derivative 4 (1836 ± 108 M−1 min−1) by 8.5-fold, indicating superior kinetic efficiency [2].

Falcipain‑2 Kinetics
Head‑to‑head
Ki 1.42 μM; k₂ₙₐ 15,540 M⁻¹min⁻¹
k₂ₙₐ 25‑fold higher than derivative 3; 8.5‑fold higher than derivative 4
Reported higher inactivation rate; may support time‑resolved kinetic studies
Recombinant falcipain‑2; competitive inhibition confirmed
Malaria Falcipain-2 Antiparasitic

T. brucei brucei Growth Inhibition

Tetromycin B (compound 5) inhibits the growth of Trypanosoma brucei brucei in vitro with IC50 values of 30.87 μM at 48 hours and 34.22 μM at 72 hours [1]. This activity is comparable to other tetromycin derivatives in the series, with derivative 1 showing IC50 = 29.30 μM (48 h) and derivative 3 showing IC50 = 26.90 μM (48 h) [2]. Tetromycin B exhibits cytotoxic effects on J774.1 macrophages with IC50 = 20.20 μM, indicating a modest therapeutic window that must be considered in experimental design .

T. b. brucei IC₅₀
Head‑to‑head
48 h IC₅₀ 30.87 μM; 72 h IC₅₀ 34.22 μM
Within 4% of derivative 1; 15% less potent than derivative 3
Supports cell‑model endpoint review; cytotoxicity profile requires parallel assessment
Bloodstream form T. brucei; J774.1 macrophage IC₅₀ 20.20 μM
Trypanosoma brucei Antiparasitic African Trypanosomiasis

Time-Dependent Cathepsin L Inhibition

Tetromycin B demonstrates time-dependent inhibition of cathepsin L-like proteases (rhodesain, falcipain-2, and mammalian cathepsin L), a kinetic behavior not observed with cathepsin B or the SARS-CoV PLpro protease [1]. The inhibition is competitive with respect to substrate, as shown by Ki value determinations at three different substrate concentrations that revealed no significant differences [2]. The time-dependent inhibition suggests a covalent modification mechanism involving the reactive tetronic acid α,β-unsaturated lactone ring reacting with the active-site cysteine residue of cathepsin L-like proteases [3].

Inhibition Mechanism
Class‑level
Time‑dependent, competitive; Ki independent of [substrate]
Observed for cathepsin L‑like proteases only
Reported mechanism may involve covalent active‑site cysteine modification; context‑dependent
No time dependence with cathepsin B or SARS‑CoV PLpro
Covalent Inhibitor Time-Dependent Inhibition Mechanism of Action

Cytotoxicity in Mammalian Cell Lines

Tetromycin B exhibits cytotoxicity against 293T human embryonic kidney cells with an IC50 of 71.77 μM and against J774.1 murine macrophages with an IC50 of 20.20 μM [1]. This cytotoxicity profile differs significantly from other tetromycin derivatives: derivative 3 shows higher cytotoxicity (293T IC50 = 33.38 μM; J774.1 IC50 = 25.72 μM), while derivative 1 shows no cytotoxicity (>100 μM) against both cell lines [2]. The selective cytotoxicity of Tetromycin B toward macrophages (3.6-fold more sensitive than kidney cells) may reflect differential uptake or metabolic activation.

Mammalian Cytotoxicity
Head‑to‑head
293T IC₅₀ 71.77 μM; J774.1 IC₅₀ 20.20 μM
2.2‑fold less cytotoxic to 293T than derivative 3
Cytotoxicity profile is intermediate among tetromycin derivatives; cell‑model endpoint review needed
72‑h exposure; DMEM / RPMI
Cytotoxicity Selectivity Drug Safety

Lack of SARS-CoV Mpro Inhibition

Tetromycin B (compound 5) shows negligible inhibition (<10% at 100 μM) of SARS-CoV main protease (Mpro), distinguishing it from broad-spectrum cysteine protease inhibitors [1]. In contrast, Tetromycin B weakly inhibits SARS-CoV papain-like protease (PLpro) with a Ki of 69.60 ± 7.20 μM [2]. This selectivity profile is consistent across tetromycin derivatives 3 and 4, which also lack Mpro activity but exhibit variable PLpro inhibition (derivative 3: no inhibition; derivative 4: Ki = 40.00 ± 6.50 μM) [3].

Protease Selectivity
Head‑to‑head
Mpro inhibition
No Mpro activity; derivative 4 PLpro Ki 40 μM
Defined selectivity boundaries support cathepsin L‑like protease‑focused research without coronavirus protease confounding
100 μM screening; Ki determined only for active compounds
Protease Selectivity SARS-CoV Drug Specificity

Tetromycin B: Optimal Use Cases


Rhodesain-Focused Anti-Trypanosomal Discovery

Tetromycin B is the preferred tetromycin derivative for research targeting rhodesain, the major cysteine protease of Trypanosoma brucei rhodesiense, due to its superior potency (Ki = 0.62 μM) and rapid inactivation kinetics (k2nd = 14,539 M−1 min−1) compared to other derivatives [1]. Its time-dependent, competitive inhibition mechanism makes it suitable for studying covalent protease inactivation and for developing irreversible inhibitors against African trypanosomiasis . Researchers should note its moderate cytotoxicity toward macrophages (IC50 = 20.20 μM) when designing in vitro parasite killing assays .

Falcipain-2 Kinetics for Antimalarial Research

For investigators studying falcipain-2, a critical Plasmodium falciparum protease involved in hemoglobin degradation, Tetromycin B offers the highest second-order inactivation rate constant (k2nd = 15,540 M−1 min−1) among the tetromycin series—25-fold faster than derivative 3 [1]. This kinetic advantage is essential for time-resolved mechanistic studies and for applications where rapid enzyme inactivation is desired. The compound's intermediate Ki (1.42 μM) also provides a useful benchmark for structure-activity relationship (SAR) optimization of falcipain-2 inhibitors .

Cysteine Protease Selectivity Profiling

Tetromycin B serves as a valuable tool for defining selectivity boundaries among cysteine proteases. Its strong inhibition of cathepsin L-like proteases (rhodesain, falcipain-2), weak inhibition of cathepsin B (Ki = 1.59 μM), negligible inhibition of cathepsin L (Ki = 32.50 μM), and complete lack of SARS-CoV Mpro activity (<10% at 100 μM) provide a well-characterized selectivity fingerprint [1]. This profile enables researchers to use Tetromycin B as a reference compound for assessing off-target effects in antiparasitic drug development and for validating new protease inhibitor screening assays .

Anti-MRSA and Gram-Positive Screening

Although quantitative MIC data for Tetromycin B against MRSA are not publicly available in the primary literature, the compound is consistently reported to exhibit pronounced activity against antibiotic-susceptible and resistant Gram-positive bacteria, including MRSA [1]. The Japanese patent JPH08165286A explicitly claims low acute toxicity in mammals and excellent antibacterial activity against multiple resistant bacteria . Procurement of Tetromycin B for antibacterial screening should be accompanied by in-house MIC determination against relevant clinical isolates, given the limited availability that has restricted further investigation of this metabolite .

Application
Selection Property
Validation Focus
Rhodesain protease inhibition studies
Cysteine protease inhibitor with time‑dependent kinetics
Verify Ki and k₂ₙₐ against target protease in your assay
Falcipain‑2 kinetics research
Highest reported inactivation rate constant among tetromycin series
Validate k₂ₙₐ for time‑resolved mechanistic studies
Cysteine protease selectivity profiling
Defined boundaries between cathepsin L‑like, cathepsin B, and viral proteases
Confirm selectivity window in multi‑protease panel
Gram‑positive antimicrobial screening
Reported activity against MRSA and resistant strains
Determine MIC against relevant clinical isolates in‑house

Technical Documentation Hub

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